3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate oxazole derivative, followed by its fusion with a purine moiety through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolo[2,3-f]purine derivatives .
Scientific Research Applications
3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[2,3-f]purine derivatives and related heterocyclic compounds such as imidazoles and pyrimidines .
Uniqueness
What sets 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione apart is its unique structural features and the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N4O4 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C12H14N4O4/c1-7-6-16-8-9(13-11(16)20-7)14(2)12(18)15(10(8)17)4-5-19-3/h6H,4-5H2,1-3H3 |
InChI Key |
HKKWAZPMUPVYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCOC)C |
Origin of Product |
United States |
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